Molecular Structure and Reactivity of Trimetrexate (CAS 52128-35-5): A Technical Guide
Molecular Structure and Reactivity of Trimetrexate (CAS 52128-35-5): A Technical Guide
Executive Summary & Core Identity
CAS 52128-35-5 corresponds to Trimetrexate (TMQ) , a non-classical antifolate and quinazoline derivative.[1][2] Unlike its analog Methotrexate (MTX), Trimetrexate lacks the terminal glutamate moiety.[3] This structural deviation is not merely cosmetic; it fundamentally alters the molecule's pharmacokinetics, allowing it to bypass the Reduced Folate Carrier (RFC) and enter cells via passive diffusion.
This guide analyzes the molecular architecture of Trimetrexate, its specific reactivity profile, and the experimental frameworks required to utilize it effectively in drug development and enzymatic assays.
Chemical Identity Table
| Feature | Specification |
| Common Name | Trimetrexate |
| IUPAC Name | 5-methyl-6-[(3,4,5-trimethoxyphenyl)amino]methyl-quinazoline-2,4-diamine |
| Molecular Formula | C₁₉H₂₃N₅O₃ |
| Molecular Weight | 369.42 g/mol |
| Solubility Profile | Lipophilic (High solubility in DMSO; low aqueous solubility as free base) |
| Key Moiety | 2,4-diaminoquinazoline ring (DHFR binding); 3,4,5-trimethoxyaniline (Lipophilicity) |
Structural Analysis & Reactivity Profile
Molecular Architecture
The structure of Trimetrexate is a study in targeted lipophilicity. It consists of two primary domains connected by a methylene bridge:
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The Pharmacophore (Quinazoline Ring): The 2,4-diamino-5-methylquinazoline system mimics the pteridine ring of dihydrofolate, allowing high-affinity binding to the active site of dihydrofolate reductase (DHFR).
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The Lipophilic Tail (Trimethoxyaniline): Unlike Methotrexate, which possesses a polar p-aminobenzoylglutamate tail, Trimetrexate features a 3,4,5-trimethoxyphenyl group.
Mechanism of Transport (Causality): The absence of the glutamate tail and the presence of methoxy groups significantly increase the LogP (partition coefficient). Consequently, Trimetrexate does not rely on the solute carrier family (SLC19A1/RFC) for cellular entry. It penetrates lipid bilayers passively, making it effective against MTX-resistant tumor cell lines that downregulate folate transporters.
Reactivity & Stability
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Oxidative Liability: The electron-rich trimethoxyaniline ring is susceptible to oxidative metabolism. In vivo, this leads to O-demethylation (primarily via CYP450 isozymes), which can be metabolically activated or cleared.
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Protonation States: The N1 and N3 nitrogens on the quinazoline ring are basic. In acidic media, protonation occurs, which is utilized in the formulation of the glucuronate salt to enhance aqueous solubility for IV administration.
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Polyglutamylation Resistance: Because it lacks a glutamate residue, Trimetrexate cannot undergo intracellular polyglutamylation by folylpolyglutamate synthetase (FPGS). This prevents the "ion trapping" effect seen with MTX, resulting in a shorter intracellular half-life and necessitating different dosing schedules.
Biological Interface & Mechanism of Action
Trimetrexate acts as a tight-binding inhibitor of Dihydrofolate Reductase (DHFR) .[2][3] By blocking the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), it depletes the cellular pool of reduced folates required for thymidylate and purine biosynthesis, leading to "thymineless death."[2]
Visualization: Antifolate Mechanism & Transport
The following diagram illustrates the divergent transport mechanisms of MTX vs. Trimetrexate and their convergence on DHFR.
Caption: Comparative entry pathways of Methotrexate (RFC-dependent) and Trimetrexate (Passive Diffusion) converging on DHFR inhibition.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Context: As a lipophilic free base, Trimetrexate is poorly soluble in water. Improper solubilization leads to micro-precipitation, invalidating IC50 data.
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Solvent Choice: Use anhydrous Dimethyl Sulfoxide (DMSO).
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Concentration: Prepare a 10 mM stock solution.
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Calculation: Weigh 3.69 mg of Trimetrexate powder.[4] Dissolve in 1.0 mL of DMSO.
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Clarification: Vortex for 30 seconds. If visual turbidity persists, warm the solution to 37°C for 2 minutes.
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Storage: Aliquot into light-protective amber vials (the quinazoline ring is photosensitive). Store at -20°C. Stable for 3 months.
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Working Solution: Dilute into culture media immediately prior to use. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
Protocol 2: DHFR Inhibition Assay (Spectrophotometric)
Context: To verify the potency of a Trimetrexate batch, a kinetic enzyme assay monitoring NADPH oxidation is the gold standard.
Reagents:
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Recombinant Human DHFR (hDHFR).
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NADPH (Cofactor).
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Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.
Workflow:
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Blanking: Set spectrophotometer to 340 nm (absorbance peak of NADPH).
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Baseline: Add Buffer, NADPH (100 µM), and hDHFR enzyme to the cuvette. Monitor for 1 min to ensure no background oxidation.
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Inhibitor Addition: Add Trimetrexate (serial dilutions from 0.1 nM to 100 nM). Incubate for 2 minutes to allow equilibrium binding.
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Initiation: Add DHF (50 µM) to start the reaction.
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Measurement: Monitor the decrease in absorbance at 340 nm for 5 minutes.
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Analysis: Calculate the slope (rate of reaction). Plot Rate vs. [Trimetrexate] to determine IC50. Expect IC50 values in the low nanomolar range (<5 nM).
Chemical Synthesis Workflow
Understanding the synthesis aids in identifying potential impurities (e.g., unreacted anilines). The classical synthesis involves a nucleophilic attack of the aniline on a quinazoline precursor.
Caption: Simplified synthetic route via alkylation of trimethoxyaniline with a bromomethyl-quinazoline derivative.
References
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ChemicalBook. (2025).[3] Trimetrexate | 52128-35-5 - Chemical Properties and Mechanism. Retrieved from
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PubChem. (2025).[2] Trimetrexate Compound Summary (CID 5583). National Center for Biotechnology Information. Retrieved from [2]
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MedChemExpress. (2025). Trimetrexate (CI-898) Datasheet and Protocols. Retrieved from
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Elslager, E. F., et al. (1983).[1] Folate antagonists.[1][2][3][8][9][4] 20. Synthesis and antitumor and antimalarial properties of trimetrexate and related 6-[(phenylamino)methyl]-2,4-quinazolinediamines. Journal of Medicinal Chemistry. (Cited via search context).
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LiverTox. (2016).[8] Trimetrexate - Clinical Overview and Hepatotoxicity. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from
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- 4. cao.labshare.cn:10180 [cao.labshare.cn:10180]
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- 6. medchemexpress.com [medchemexpress.com]
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